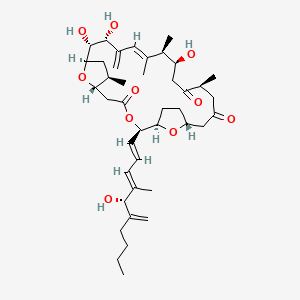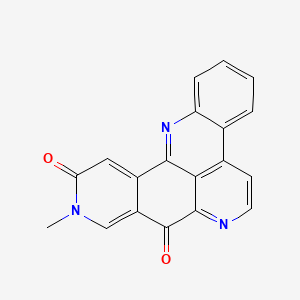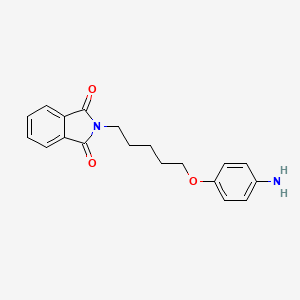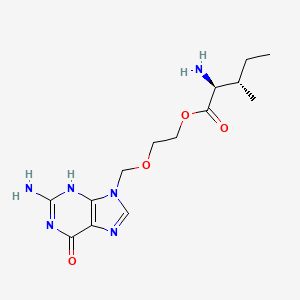
Acyclovir L-Isoleucinate
Overview
Description
Acyclovir L-Isoleucinate is a derivative of acyclovir, an antiviral drug widely used for the treatment of infections caused by herpes simplex virus and varicella-zoster virus. This compound is formed by esterification of acyclovir with L-isoleucine, enhancing its bioavailability and therapeutic efficacy.
Mechanism of Action
Target of Action
Acyclovir L-Isoleucinate is a guanosine analog that primarily targets herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . These viruses are responsible for conditions such as herpes simplex, varicella zoster, and herpes zoster .
Mode of Action
The compound works by selectively inhibiting the replication of the herpes simplex virus and varicella-zoster virus . After intracellular uptake, this compound is converted to acyclovir monophosphate by virally-encoded thymidine kinase . The monophosphate derivative is subsequently converted to acyclovir triphosphate by cellular enzymes .
Biochemical Pathways
The biochemical pathway of this compound involves several steps. Initially, the compound is converted to acyclovir monophosphate due to the action of viral thymidine kinase . Acyclovir monophosphate is then converted to the diphosphate form by guanylate kinase . Finally, acyclovir diphosphate is converted to acyclovir triphosphate by enzymes such as nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, and phosphoglycerate .
Pharmacokinetics
The absorption of this compound after oral administration is slow, variable, and incomplete . The bioavailability of oral acyclovir is low and decreases with increasing dosage . The drug is distributed into all tissues, with concentrations in the kidney being the highest and in central nervous tissue the lowest . This compound is eliminated mainly via the kidney by glomerular filtration and renal tubular secretion .
Result of Action
The result of this compound’s action is the inhibition of the production of the virus’s DNA . This leads to the suppression of the viral replication, thereby treating the infections caused by herpes simplex virus and herpes zoster virus .
Biochemical Analysis
Biochemical Properties
Acyclovir L-Isoleucinate plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is primarily activated by viral thymidine kinase, which phosphorylates the compound to its monophosphate form. This step is crucial as it lends specificity to the drug’s activity, ensuring that it primarily targets infected cells. The monophosphate form is further phosphorylated by cellular enzymes to its active triphosphate form, which inhibits viral DNA polymerase, thereby preventing viral replication .
Cellular Effects
This compound influences various cellular processes, particularly in cells infected with herpesviruses. It inhibits viral DNA synthesis, leading to a reduction in viral replication and spread. This compound also induces apoptosis in infected cells, thereby limiting the infection’s progression. Additionally, this compound has been shown to affect cell signaling pathways and gene expression, particularly those involved in the antiviral response .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to acyclovir monophosphate by viral thymidine kinase. This is followed by further phosphorylation to acyclovir triphosphate by cellular enzymes. Acyclovir triphosphate competes with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. Once incorporated, it causes chain termination due to the absence of a 3’ hydroxyl group, preventing further elongation of the DNA strand. This mechanism effectively inhibits viral DNA polymerase and halts viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation over extended periods. Long-term studies have shown that while the compound remains effective in inhibiting viral replication, its potency may diminish with prolonged exposure. Additionally, the stability of this compound can be influenced by factors such as temperature and pH .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively reduces viral load and alleviates symptoms of infection. At higher doses, toxic effects such as nephrotoxicity and bone marrow suppression have been observed. These adverse effects highlight the importance of careful dosage management to maximize therapeutic benefits while minimizing risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. After administration, it is rapidly absorbed and converted to its active forms through phosphorylation. The primary enzymes involved in this process include viral thymidine kinase, guanylate kinase, and nucleoside diphosphate kinase. These enzymes facilitate the conversion of this compound to its triphosphate form, which is the active inhibitor of viral DNA polymerase. The compound is primarily excreted unchanged in the urine, with minimal hepatic metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is a substrate for transporters such as MATE1, OAT1, and OCT1, which facilitate its uptake into cells. Once inside the cells, the compound is distributed to various tissues, with the highest concentrations found in the kidneys and the lowest in the central nervous system. This distribution pattern is crucial for its antiviral efficacy, particularly in targeting renal and neural infections .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it undergoes phosphorylation to its active forms. The compound’s activity is influenced by its localization, as it needs to be in proximity to viral DNA polymerase to exert its inhibitory effects. Additionally, the presence of targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its antiviral activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acyclovir L-Isoleucinate involves the esterification of acyclovir with L-isoleucine. This process typically requires the activation of the carboxyl group of L-isoleucine, which can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as described above. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions: Acyclovir L-Isoleucinate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acyclovir and L-isoleucine.
Oxidation: The compound can undergo oxidation reactions, particularly at the guanine moiety of acyclovir.
Substitution: Nucleophilic substitution reactions can occur at the purine ring of acyclovir.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: Acyclovir and L-isoleucine.
Oxidation: Oxidized derivatives of acyclovir.
Substitution: Substituted acyclovir derivatives.
Scientific Research Applications
Acyclovir L-Isoleucinate has several scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its enhanced bioavailability and antiviral activity compared to acyclovir.
Medicine: Explored for its potential in treating herpesvirus infections with improved pharmacokinetic properties.
Industry: Utilized in the development of new antiviral formulations and drug delivery systems .
Comparison with Similar Compounds
Acyclovir: The parent compound, widely used for treating herpesvirus infections.
Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.
Ganciclovir: Another antiviral drug with a similar mechanism of action but used primarily for cytomegalovirus infections
Uniqueness: Acyclovir L-Isoleucinate is unique due to its esterification with L-isoleucine, which enhances its bioavailability and therapeutic efficacy compared to acyclovir. This modification allows for better absorption and prolonged antiviral activity, making it a promising candidate for further research and development .
Properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S,3S)-2-amino-3-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O4/c1-3-8(2)9(15)13(22)24-5-4-23-7-20-6-17-10-11(20)18-14(16)19-12(10)21/h6,8-9H,3-5,7,15H2,1-2H3,(H3,16,18,19,21)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTMGBXTNHPPNK-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162244 | |
| Record name | Acyclovir L-isoleucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142963-63-1 | |
| Record name | Acyclovir L-isoleucinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142963631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acyclovir L-isoleucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACYCLOVIR L-ISOLEUCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G0033O85U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



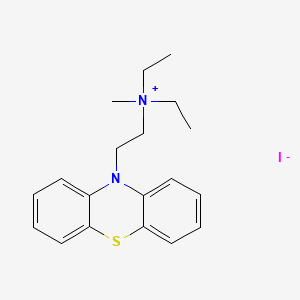
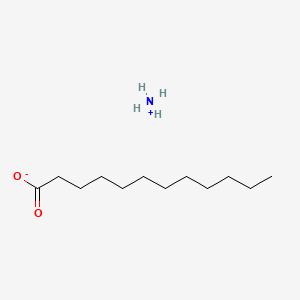
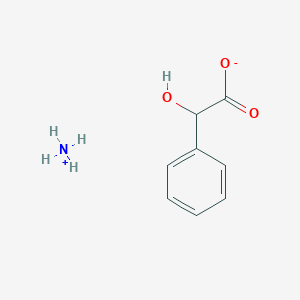
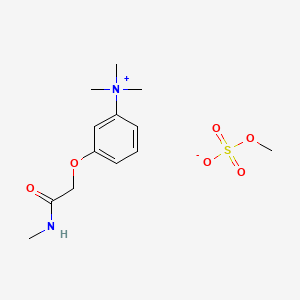
![[4-[2-[diethyl(methyl)azaniumyl]ethyl]phenyl]-diethyl-methylazanium;diiodide](/img/structure/B1664927.png)
![ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide](/img/structure/B1664928.png)
![triethyl-[4-[2-(triethylazaniumyl)ethyl]phenyl]azanium;diiodide](/img/structure/B1664930.png)

